1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

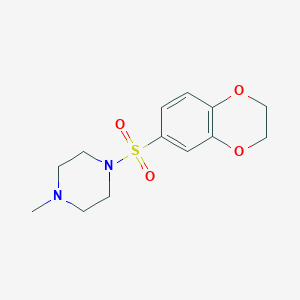

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine is an organic compound belonging to the class of benzenesulfonamides This compound features a piperazine ring substituted with a sulfonyl group attached to a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine typically involves the following steps:

Formation of the Benzodioxin Moiety: The benzodioxin ring is synthesized through the cyclization of catechol derivatives with appropriate reagents.

Sulfonylation: The benzodioxin intermediate is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Piperazine Substitution: The sulfonylated benzodioxin is reacted with 4-methylpiperazine under suitable conditions, often in the presence of a catalyst like lithium hydride in N,N-dimethylformamide (DMF) to yield the final product

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of N-alkyl or N-aryl derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:

Research indicates that compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine exhibit significant antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, making them effective against various pathogens .

Anti-inflammatory Effects:

The compound has been investigated for its potential anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, which may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential:

Emerging studies suggest that this compound may possess anticancer properties. The benzodioxin structure is often associated with anticancer activity due to its ability to interact with DNA and inhibit cell proliferation. Preliminary investigations have shown promise in targeting specific cancer cell lines .

Therapeutic Applications

Drug Development:

this compound is being explored as a lead compound in drug development. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity. Researchers are focusing on optimizing its pharmacokinetic properties to improve bioavailability and target specificity .

Case Studies:

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Study: A study demonstrated the effectiveness of a related sulfonamide in treating bacterial infections in vitro. The results indicated a significant reduction in bacterial load when treated with the compound .

- Anti-inflammatory Research: In an animal model of inflammation, administration of a similar piperazine derivative resulted in decreased markers of inflammation and improved clinical outcomes .

- Cancer Research: A recent study evaluated the anticancer effects of benzodioxin derivatives, including our compound of interest. Results showed inhibition of tumor growth in xenograft models, suggesting potential for further clinical trials .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The piperazine ring may enhance the compound’s binding affinity and specificity for certain biological targets, influencing various cellular pathways.

Comparison with Similar Compounds

- 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

- 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-phenylpiperazine

Comparison: Compared to similar compounds, 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring may affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Biological Activity

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H15N2O4S

- CAS Number : 881044-61-7

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides in an alkaline medium. The process results in the formation of sulfonamide derivatives that can be further modified to enhance biological activity .

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from this compound. Notably, these compounds have been evaluated for their inhibitory effects on:

- Acetylcholinesterase (AChE) : A critical enzyme involved in neurotransmission. Inhibitors of AChE are significant in treating Alzheimer's disease.

- Monoamine Oxidase (MAO) : Particularly MAO-B, which is implicated in neurodegenerative disorders. Compounds with this moiety demonstrated selective inhibition profiles.

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| 2b | AChE | 2.26 |

| 2d | AChE | 2.38 |

| 2o | MAO-B | 1.19 |

Neuroprotective Effects

In vivo studies have indicated that derivatives of this compound exhibit neuroprotective properties. For instance, certain synthesized derivatives significantly prolonged survival times in animal models subjected to acute cerebral ischemia . This suggests a potential therapeutic role in conditions like stroke and other neurodegenerative diseases.

Case Study: Dual Inhibitory Activity

A notable case study involved the design and synthesis of N-methyl-piperazine chalcones that incorporated the benzodioxane moiety. These compounds were tested for dual inhibition against both MAO-B and AChE:

- The study reported that specific derivatives displayed significant selectivity and potency as dual inhibitors, with implications for treating Alzheimer's disease .

Cytotoxicity Assessments

Cytotoxicity assays conducted on VERO cells revealed that several derivatives were non-toxic at concentrations relevant for therapeutic use. For example:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 2k | 19.93 | Non-toxic |

| 2n | 62.04 | Non-toxic |

These findings support the safety profile of these compounds for potential therapeutic applications .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-14-4-6-15(7-5-14)20(16,17)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXZGPXDHKXNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.